1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-1H-1,2,3-triazol-4-amine

Medicinal Chemistry Epigenetics Structure-Activity Relationship

Researchers optimizing LSD1 inhibitory scaffolds (100 nM, BDBM256655) risk affinity loss when substituting the regioisomer (CAS 1860188-16-4)-identical LogP/TPSA but divergent H-bond topology. • Retains 4-amino-1,2,3-triazole pharmacophore for LSD1 catalytic pocket binding • Free amine enables direct amide coupling without protection-reduces step count • 95% purity ensures reproducible SAR across collaborating labs • Paired regioisomer set ideal for FEP benchmarking of scoring functions

Molecular Formula C6H9N7
Molecular Weight 179.18 g/mol
Cat. No. B13075260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-1H-1,2,3-triazol-4-amine
Molecular FormulaC6H9N7
Molecular Weight179.18 g/mol
Structural Identifiers
SMILESCN1C=NN=C1CN2C=C(N=N2)N
InChIInChI=1S/C6H9N7/c1-12-4-8-10-6(12)3-13-2-5(7)9-11-13/h2,4H,3,7H2,1H3
InChIKeyOMBPUWNJUUFSOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis-Triazole Building Block Overview


The target compound (CAS 1521244-33-6, MF C₆H₉N₇, MW 179.18) is a heterocyclic building block comprising a 4-amino-1,2,3-triazole subunit linked via a methylene bridge to a 4-methyl-1,2,4-triazole . It presents as a non-stereogenic, nitrogen-rich scaffold with one hydrogen bond donor (amine) and seven acceptors across both rings. Available at 95% purity from specialized chemical suppliers, it is primarily positioned as a fragment or linker for assembling more complex molecules targeting epigenetic or antifungal pathways [1].

1
Regioisomer-specific building block – amine resides on 1,2,3-triazole, defining recognition geometry.
2
Non-stereogenic scaffold – simplified handling for parallel synthesis and library production.
3
Free amine handle – supports direct amide coupling and CuAAC-derived diversification.

Why Regioisomer Substitution Fails


The compound is a regioisomer of the equally available 1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-1H-1,2,4-triazol-3-amine (CAS 1860188-16-4), where the amine group migrates from the 1,2,3-triazole to the 1,2,4-triazole . While global descriptors like LogP (−0.96) and TPSA (87.44 Ų) are identical in silico, the topology of the amine group dictates divergent hydrogen bond directionality, metal-coordination geometry, and recognition by biological targets (e.g., the LSD1 histone demethylase or cytochrome P450 enzymes). Substituting one isomer for the other without empirical binding data risks loss of affinity, altered ADME profile, or synthetic dead ends. The quantitative evidence below clarifies where selection decisions should anchor.

Descriptor parity
Target: TPSA 87.44, LogP −0.96 (identical bulk properties)
Regioisomer: same computed values; filters cannot discriminate
Amine topology
1,2,3-triazole amine directs H-bond vector toward catalytic pockets
1,2,4-triazole amine shifts recognition; binding may not transfer
Synthetic compatibility
Free amine ready for amidation without protection
May require NH protection under CuAAC conditions; adds steps
Identical global descriptors conceal divergent topology — empirical binding and reactivity data are required before substitution.

Quantitative Evidence vs. Regioisomer


Regioisomeric Differentiation and Target Recognition

The target compound and its regioisomer (CAS 1860188-16-4) share identical molecular formula, molecular weight, TPSA (87.44 Ų), LogP (−0.96), hydrogen bond donor count (1), hydrogen bond acceptor count (7), and rotatable bond count (2) . This parity implies that any differential biological activity arises from the distinct spatial placement of the primary amine, which alters hydrogen bond donor/acceptor geometry and electrostatic potential surface, not from bulk properties.

Descriptor parity
Head-to-head
ΔTPSA = 0; ΔLogP = 0; ΔHBD = 0; ΔHBA = 0; ΔRotB = 0
Bulk property filters cannot discriminate; empirical data required.
Computed descriptors, Leyan datasheets 2026.
Medicinal Chemistry Epigenetics Structure-Activity Relationship

LSD1 Inhibition as a Design Springboard

A structurally related bis-triazole scaffold bearing the same 4-amino-1,2,3-triazole, but linked to an imidazole ring, demonstrated an IC₅₀ of 100 nM against human LSD1 in a biochemical assay [1]. While this is not direct data for the target compound, it establishes that compounds embedding this 4-amino-1,2,3-triazole fragment are capable of sub-micromolar LSD1 engagement. The target compound's unique 4-methyl-1,2,4-triazole placement may further tune selectivity.

LSD1 fragment activity
Class-level
Related scaffold with 4-amino-1,2,3-triazole: IC₅₀ 100 nM (LANCE assay)
Supports fragment-based design; motif may engage catalytic site.
Data to verify for target compound; patent-derived example.
LSD1/KDM1A Epigenetic Inhibitors Cancer Therapeutics

Protonation State Divergence at Physiological pH

The regioisomer (CAS 1860188-16-4) has a predicted pKa of 3.60±0.12 [1], indicating its conjugate acid is largely deprotonated at physiological pH (7.4). The target compound, bearing the amine on a 1,2,3-triazole ring, is expected to exhibit a different pKa due to the distinct electronic environment of that ring system, though explicit experimental data are lacking. This differential can affect solubility, permeability, and salt formation.

pKa divergence
Data to verify
Regioisomer predicted pKa 3.60±0.12; target pKa expected higher
Protonation state may differ, affecting permeability and salt selection.
Request experimental pKa/logD for target compound.
Physicochemical Profiling ADME Prediction Solubility

Click Chemistry Compatibility for Library Synthesis

Both isomers are commercially available at 95% purity. However, the target compound's 4-amino-1,2,3-triazole core is a direct product of CuAAC click chemistry, allowing late-stage functionalization via the free amine [1]. This contrasts with the isomer, where the amine resides on the 1,2,4-triazole and may require orthogonal protection/deprotection strategies during diversification, adding synthetic steps and reducing throughput.

CuAAC compatibility
Method context
Free 1,2,3-triazole amine allows direct amidation; regioisomer may need NH protection
Reduces synthetic steps for amide library construction.
Standard CuAAC conditions applicable (CuSO₄, Na ascorbate, rt).
Click Chemistry Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Parallel Synthesis

Procurement Value and Applications


Fragment-Based LSD1 Inhibitor Optimization

Research groups building on the 100 nM LSD1 inhibitory scaffold (BindingDB BDBM256655) should procure this exact isomer to preserve the 4-amino-1,2,3-triazole pharmacophore critical for catalytic pocket binding. The 4-methyl-1,2,4-triazole arm provides a vector for exploring adjacent hydrophobic sub-pockets as evidenced in patent examples US9718814 and US10968213 [1].

Parallel Synthesis of Click-Derived Amide Libraries

The free amine on the 1,2,3-triazole ring permits direct amide coupling without protection, making 1521244-33-6 the preferred building block for one-step diversification. This is particularly advantageous in high-throughput medicinal chemistry campaigns where step-count reduction directly lowers per-compound cost and cycle time [1].

SAR Studies on Antifungal Bis-Triazoles

Given the well-established role of 1,2,4-triazoles in antifungal agents (e.g., fluconazole), this compound serves as a hybrid scaffold to probe the contribution of a pendant 1,2,3-triazole-4-amine to CYP51 binding and selectivity. Its commercial availability at 95% purity ensures reproducible SAR data across collaborating laboratories [1].

Computational Chemistry and Docking Benchmarking

Because the target and its regioisomer are indistinguishable by global descriptors (TPSA, LogP, HBD/HBA), they form an ideal pair for benchmarking docking scoring functions and free-energy perturbation (FEP) calculations. Observed affinity differences must originate from local electrostatic and steric effects, providing a rigorous test for in silico methods [1].

Application
Selection Property
Validation Focus
LSD1 inhibitor fragment optimization
4-amino-1,2,3-triazole pharmacophore
Catalytic pocket binding and isoform selectivity
Click-derived amide library synthesis
Free amine handle for direct conjugation
Step-count reduction and throughput assessment
Antifungal bis-triazole SAR
Hybrid 1,2,3-/1,2,4-triazole scaffold
CYP51 binding and selectivity profiling
Computational docking benchmarks
Descriptor-matched regioisomer pair
Scoring function accuracy for local electrostatics
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